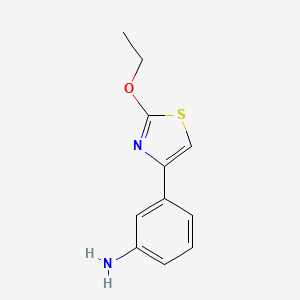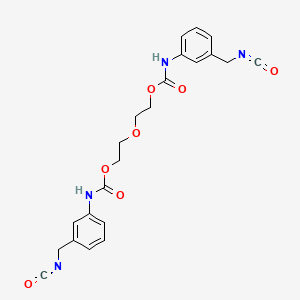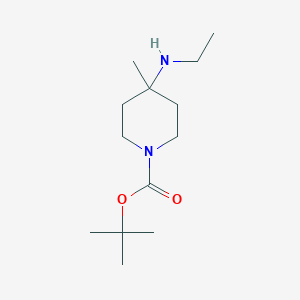
tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a carboxylate ester functional group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of tert-Butyl 4-methylpiperidine-1-carboxylate: 4-methylpiperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of tert-butyl 4-methylpiperidine-1-carboxylate.
Ethylation: The tert-butyl 4-methylpiperidine-1-carboxylate is then reacted with ethylamine to introduce the ethylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The presence of the tert-butyl group and ethylamino group contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-tert-Butylaniline: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness: tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate is unique due to the presence of both the ethylamino and tert-butyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-14-13(5)7-9-15(10-8-13)11(16)17-12(2,3)4/h14H,6-10H2,1-5H3 |
Clé InChI |
CPRMEHFPAXEUQI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(CCN(CC1)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


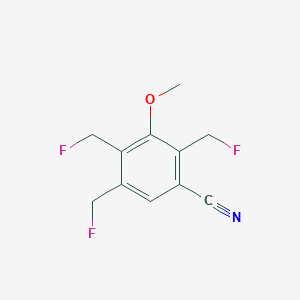
![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
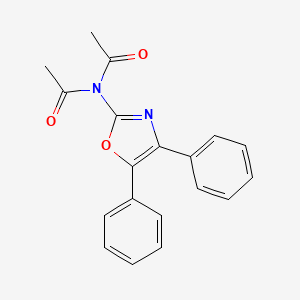
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
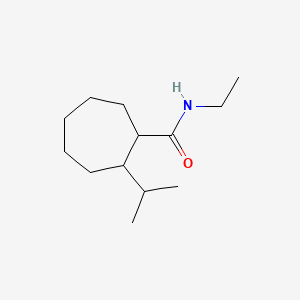

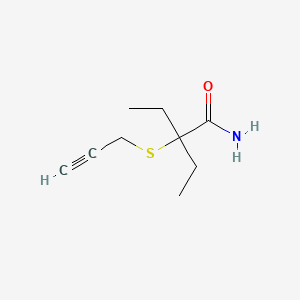
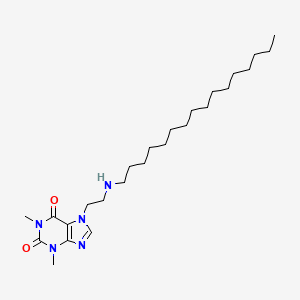
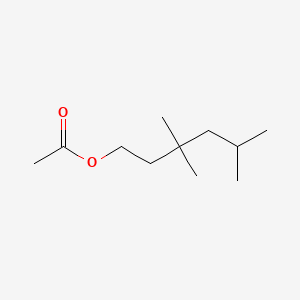
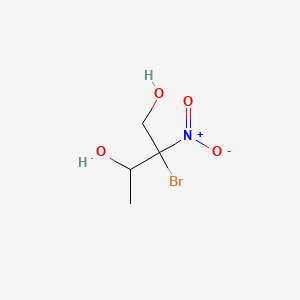
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)

